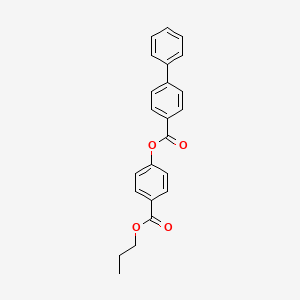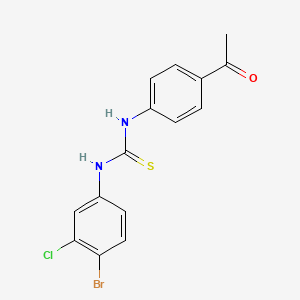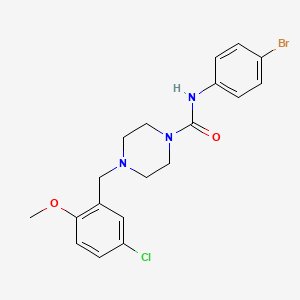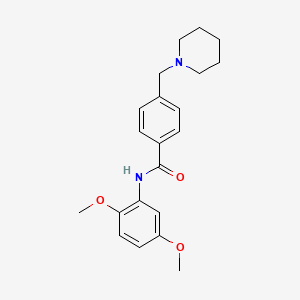![molecular formula C14H18Cl2N2O2 B4700659 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
説明
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac or Voltaren, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a white crystalline powder that is soluble in organic solvents but practically insoluble in water. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, resulting in a decrease in pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and anti-inflammatory and analgesic effects. It has also been shown to have antipyretic effects, which can be useful in the treatment of fever. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action, availability, and low cost. It has also been extensively studied, making it a useful tool for researchers. However, diclofenac has some limitations, including its potential toxicity and side effects, which can vary depending on the dose and duration of treatment. Careful consideration should be given to the use of diclofenac in laboratory experiments, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the use of diclofenac in scientific research, including studies on its potential use in the treatment of cancer, neurodegenerative disorders, and other conditions. Further research is needed to better understand the mechanism of action of diclofenac and to develop more effective and targeted therapies. Additionally, studies on the safety and toxicity of diclofenac are needed to ensure its safe use in laboratory experiments and clinical settings.
科学的研究の応用
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in various scientific research applications, including studies on the mechanism of action of NSAIDs, inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide also has analgesic and antipyretic properties, making it useful for the treatment of pain and fever.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPMEMAVGVTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)


![5-{3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700687.png)
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)